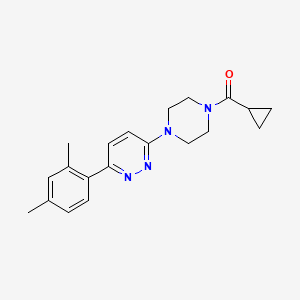

Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications

Cardiovascular Research

Pyridazinones have been extensively studied for their potential in treating cardiovascular diseases. The structural modifications in the pyridazinone nucleus have shown to influence the pharmacodynamic profile significantly. The compound could be used in the development of new cardiovascular drugs, particularly those targeting platelet aggregation and thrombosis. Its mechanism of action may involve the inhibition of calcium ion influx, crucial for platelet activation .

Antimicrobial and Antitubercular Agents

Research has indicated that pyridazinone derivatives possess antimicrobial properties. This compound could be part of studies aiming to develop new antimicrobial agents with a focus on drug-resistant strains. Additionally, its potential as an antitubercular agent can be explored, considering the urgent need for novel therapies against tuberculosis .

Analgesic Development

The analgesic properties of pyridazinone derivatives make them candidates for pain management research. Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could be investigated for its efficacy in reducing pain, with a focus on understanding its interaction with pain receptors and the associated analgesic pathways .

Anti-inflammatory Applications

Inflammation is a common pathway in many diseases, and pyridazinone derivatives have shown anti-inflammatory effects. This compound could be applied in the study of chronic inflammatory diseases, such as arthritis, to develop targeted anti-inflammatory therapies .

Antidiabetic Research

The antidiabetic potential of pyridazinones is another area of interest. This compound could be used in the design of experiments to understand its effects on blood glucose levels and insulin sensitivity. It may contribute to the discovery of new antidiabetic medications or adjunct therapies for diabetes management .

Antihypertensive Studies

Given the antihypertensive properties of pyridazinone derivatives, this compound could be valuable in hypertension research. Studies could focus on its ability to modulate blood pressure and its interaction with the renin-angiotensin system, which plays a critical role in blood pressure regulation .

Anticancer Investigations

The anticancer activity of pyridazinones has been documented, and this compound could be part of oncological research. It could be used to study its cytotoxic effects on cancer cells, mechanisms of action, and potential as a chemotherapeutic agent .

Neurological Disorder Research

Pyridazinones have shown activity in neurological disorders. This compound could be investigated for its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, potentially leading to new treatments or understanding of these conditions .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . This could include testing against various diseases and further investigation of its physical and chemical properties.

Mechanism of Action

Target of Action

It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

For instance, phenylpiperazine, an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .

Biochemical Pathways

Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Modifications to the physicochemical properties of similar compounds have been shown to improve their pharmacokinetic profile .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacodynamic profiles .

Action Environment

It’s worth noting that the physicochemical properties of similar compounds can be modified to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .

properties

IUPAC Name |

cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDBJPLZOXHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2861902.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2861909.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)